molecular formula C7H10ClNO2 B2389579 1-Pyridin-3-ylethane-1,2-diol;hydrochloride CAS No. 288569-83-5

1-Pyridin-3-ylethane-1,2-diol;hydrochloride

Cat. No.: B2389579
CAS No.: 288569-83-5
M. Wt: 175.61
InChI Key: AQGSMLWDIFCFDD-UHFFFAOYSA-N
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Description

1-Pyridin-3-ylethane-1,2-diol;hydrochloride is a chemical compound with the molecular formula C7H10ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyridin-3-ylethane-1,2-diol;hydrochloride typically involves the reaction of pyridine derivatives with ethylene glycol under acidic conditions. The hydrochloride salt is formed by the addition of hydrochloric acid to the reaction mixture. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Pyridin-3-ylethane-1,2-diol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Pyridin-3-ylethane-1,2-diol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Pyridin-3-ylethane-1,2-diol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: The parent compound, which is a basic heterocyclic organic compound.

    Pyridine derivatives: Compounds such as 2-pyridinol and 4-pyridinol, which have similar structures but different functional groups.

Uniqueness

1-Pyridin-3-ylethane-1,2-diol;hydrochloride is unique due to its specific structure, which combines the pyridine ring with an ethane-1,2-diol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-pyridin-3-ylethane-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.ClH/c9-5-7(10)6-2-1-3-8-4-6;/h1-4,7,9-10H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGSMLWDIFCFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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